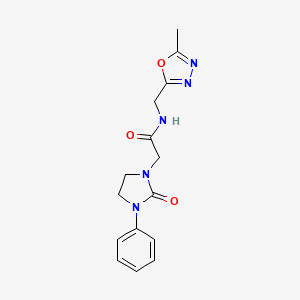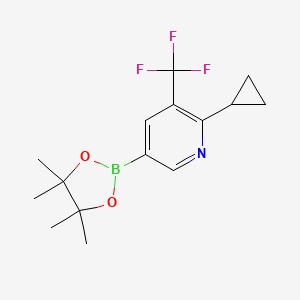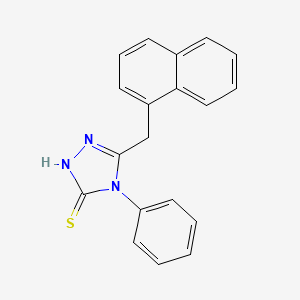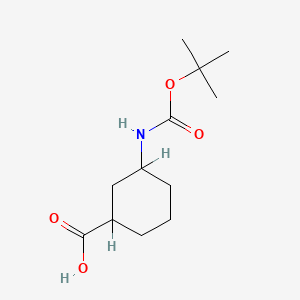![molecular formula C15H19N3OS B3017093 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide CAS No. 2097897-09-9](/img/structure/B3017093.png)
4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research into thiophene-based compounds, including structures similar to 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide, has shown significant activity in the field of heterocyclic synthesis. For example, thiophenylhydrazonoacetates have been used to create a variety of heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of thiophene-based compounds in chemical synthesis (Mohareb et al., 2004). Similarly, pyrazole-thiophene-based amide derivatives have been synthesized using different methodologies, leading to the development of compounds with potential applications in various fields due to their unique structural and electronic features (Kanwal et al., 2022).
Structural and Computational Analysis
Structural and computational analyses have been pivotal in understanding the properties of thiophene and pyrazole derivatives. For instance, compounds incorporating thiophene and pyrazole units have been characterized through crystallography and Hirshfeld surface analysis, providing insights into their molecular structures and intermolecular interactions. This kind of analysis is crucial for designing new compounds with desired physical and chemical properties (Kumara et al., 2018).
Antimicrobial and Cytotoxic Activity
Thiophene and pyrazole derivatives have been explored for their antimicrobial and cytotoxic activities, demonstrating the potential of these compounds in medicinal chemistry. Research has shown that certain thiophene-based pyrazoles exhibit significant antibacterial and antifungal activities, which could be leveraged in the development of new antimicrobial agents (Sowmya et al., 2018). Additionally, some pyrazole and pyrazolopyrimidine derivatives have been identified as potent anti-tumor agents, suggesting their potential in cancer therapy research (Gomha et al., 2016).
Novel Synthetic Pathways
The development of novel synthetic pathways using thiophene and pyrazole moieties has expanded the toolbox of organic synthesis. For example, new procedures for synthesizing 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones from N-(1-tert-butyl-3-methylpyrazol-5-yl)carboxamides showcase the innovative approaches being explored in the synthesis of complex heterocyclic structures (Vicentini et al., 1994).
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit selective inhibition potential, suggesting that these compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Biochemical Pathways
It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage
Result of Action
Similar pyrazole derivatives have shown to display superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin b deoxycholate .
Action Environment
It’s known that the reaction of similar compounds proceeds under specific conditions, such as reflux conditions under an argon atmosphere in a 2-ethoxyethanol–water mixture .
Biochemical Analysis
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
4-methyl-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-9-14(20-10-11)15(19)17-12-3-5-13(6-4-12)18-8-2-7-16-18/h2,7-10,12-13H,3-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBOGLMKXWYCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3017011.png)


![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3017017.png)
![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)
![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)



![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B3017031.png)

